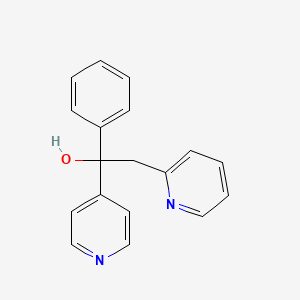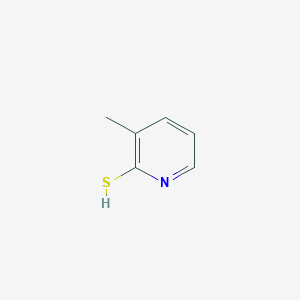
3-methylpyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-methylpyridine-2-thiol” is known as Recombinant Mouse Interleukin-33 (IL-33). IL-33 is a cytokine belonging to the interleukin-1 family, closely related in structure to interleukin-18 and interleukin-1 beta. It is synthesized as a biologically inactive precursor and is cleaved by the enzyme caspase-1 to be secreted as an active mature form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Recombinant Mouse Interleukin-33 is expressed in Escherichia coli. The amino acids Ser109-Ile266 (Accession# AAH03847.1) are used in the expression process. The recombinant protein has a predicted molecular mass of approximately 17,554 Da. The DTT-reduced and non-reduced protein migrate at approximately 20 kDa by SDS-PAGE .
Industrial Production Methods
The protein solution is filtered through a 0.22 µm filter and formulated in 20 mM HEPES, 150 mM NaCl, pH 7.2, and 10 mM TCEP. The endotoxin level is maintained at less than 0.1 EU/µg protein as determined by the LAL method. The protein is bottled at specific concentrations and stored at -20°C or colder to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Recombinant Mouse Interleukin-33 undergoes various biochemical reactions, including binding to the IL-1R/TLR superfamily member ST2, which subsequently activates NF-κB and MAPK pathways .
Common Reagents and Conditions
The protein is often used in bioassays where it stimulates target cells by binding to specific receptors. The conditions for these reactions typically involve maintaining the protein in a sterile buffer with carrier proteins such as 0.2 - 1% BSA or HSA .
Major Products Formed
The major products formed from these reactions include the activation of NF-κB and MAPK pathways, leading to various cellular responses such as proliferation, differentiation, and cytokine production .
Scientific Research Applications
Recombinant Mouse Interleukin-33 has a wide range of scientific research applications:
Chemistry: Used in studies involving cytokine interactions and signaling pathways.
Biology: Investigated for its role in immune responses, particularly in inflammation and allergic reactions.
Medicine: Explored for its potential therapeutic applications in diseases such as asthma, rheumatoid arthritis, and cancer.
Industry: Utilized in the production of bioassays and as a research tool in various biochemical studies.
Mechanism of Action
Recombinant Mouse Interleukin-33 exerts its effects by binding to the IL-1R/TLR superfamily member ST2. This binding activates the NF-κB and MAPK pathways, leading to the transcription of various genes involved in immune responses. The molecular targets include epithelial cells, fibroblasts, smooth muscle cells, dendritic cells, and activated macrophages .
Comparison with Similar Compounds
Similar Compounds
- Interleukin-1 beta (IL-1β)
- Interleukin-18 (IL-18)
- Interleukin-1 alpha (IL-1α)
Uniqueness
Recombinant Mouse Interleukin-33 is unique in its ability to act as a nuclear factor (NF-HEV) abundantly expressed in high endothelial venules from lymphoid organs. It associates with chromatin and exhibits transcriptional regulatory properties, distinguishing it from other interleukins .
Properties
IUPAC Name |
3-methylpyridine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOMAKPLZVHCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

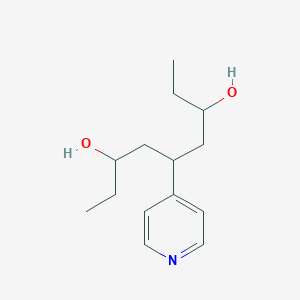
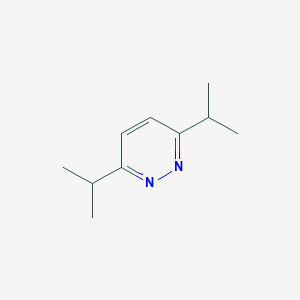
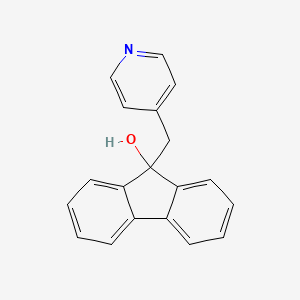
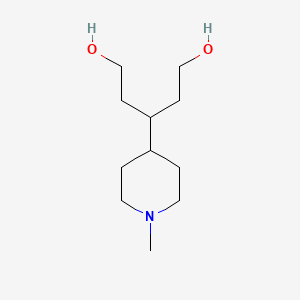
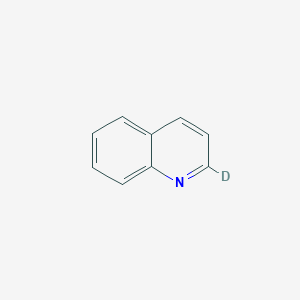
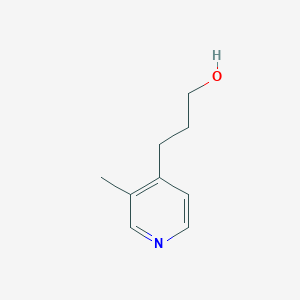
![2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine](/img/structure/B7780295.png)
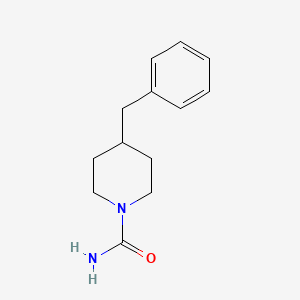
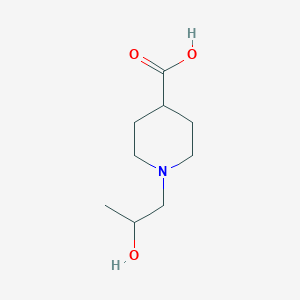
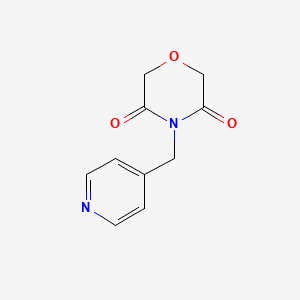
![1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol](/img/structure/B7780317.png)
